3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide
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Overview
Description
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide: is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chloromethyl Group: Chloromethylation can be achieved using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions involving chlorobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the chloromethyl group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to modulate signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-bromophenyl)propanamide
- 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
- 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide
Uniqueness
The uniqueness of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloromethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-7-10-16-12(19-17-10)6-5-11(18)15-9-3-1-8(14)2-4-9/h1-4H,5-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJSVWYLYYNQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC2=NC(=NO2)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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